2-(4-Benzylpiperidin-1-yl)pyrimidine

Alzheimer's disease multi-target-directed ligand acetylcholinesterase

2-(4-Benzylpiperidin-1-yl)pyrimidine (CAS not yet widely registered; molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a synthetic heterocyclic compound belonging to the N-benzylpiperidine-pyrimidine hybrid class, characterized by a 4-benzylpiperidine moiety linked at the 2-position of an unsubstituted pyrimidine ring. This scaffold merges two pharmacologically significant substructures: the 4-benzylpiperidine fragment, which is an established pharmacophore for high-affinity sigma receptor (σ₁/σ₂) binding , and the pyrimidine core, which has been extensively employed as a template for multi-target-directed ligands (MTDLs) targeting cholinesterases (AChE, BuChE), β-secretase (BACE-1), and amyloid-beta (Aβ) aggregation in Alzheimer's disease (AD) drug discovery programs.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
Cat. No. B15116518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperidin-1-yl)pyrimidine
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC=CC=N3
InChIInChI=1S/C16H19N3/c1-2-5-14(6-3-1)13-15-7-11-19(12-8-15)16-17-9-4-10-18-16/h1-6,9-10,15H,7-8,11-13H2
InChIKeyFGKRPQHTWKAECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylpiperidin-1-yl)pyrimidine: Structural Scaffold for Multi-Target Neurological and Sigma Receptor Research


2-(4-Benzylpiperidin-1-yl)pyrimidine (CAS not yet widely registered; molecular formula C₁₆H₁₉N₃, MW 253.34 g/mol) is a synthetic heterocyclic compound belonging to the N-benzylpiperidine-pyrimidine hybrid class, characterized by a 4-benzylpiperidine moiety linked at the 2-position of an unsubstituted pyrimidine ring . This scaffold merges two pharmacologically significant substructures: the 4-benzylpiperidine fragment, which is an established pharmacophore for high-affinity sigma receptor (σ₁/σ₂) binding [1], and the pyrimidine core, which has been extensively employed as a template for multi-target-directed ligands (MTDLs) targeting cholinesterases (AChE, BuChE), β-secretase (BACE-1), and amyloid-beta (Aβ) aggregation in Alzheimer's disease (AD) drug discovery programs [2]. The compound serves primarily as a versatile synthetic intermediate and a privileged scaffold for medicinal chemistry optimization rather than as a standalone bioactive endpoint.

Why 2-(4-Benzylpiperidin-1-yl)pyrimidine Cannot Be Interchanged with Generic Piperidinyl-Pyrimidine Analogs


The substitution pattern of the benzylpiperidine moiety and its point of attachment to the pyrimidine ring fundamentally dictate the pharmacological and physicochemical profile of this compound class, making simple analog substitution scientifically invalid. In the pyrimidine-2,4-diamine AD-targeted series reported by Mohamed et al. (2012), the identity of substituents on the C-4 benzylamine group (e.g., halogen vs. methoxy) caused dramatic shifts in biological profile across AChE, BuChE, BACE-1, and Aβ-aggregation endpoints [1]. The 4-benzylpiperidine pharmacophore is the critical determinant of sigma receptor affinity in the broader 1-aralkyl-4-benzylpiperidine class, where even minor aralkyl modifications alter σ₂/σ₁ selectivity ratios from 0.1 to 9 [2]. Furthermore, the 2-substituted pyrimidine connectivity in the target compound distinguishes it from the 4-substituted and pyrimidine-2,4-diamine variants that have been systematically characterized in the cholinesterase inhibition literature—each connectivity pattern exhibiting distinct SAR trajectories [1]. A generic piperidinyl-pyrimidine lacking the 4-benzyl substituent would forfeit the sigma receptor binding capacity, while altering the substitution position on the pyrimidine would eliminate the multi-target profile documented for the 2,4-diamine analogs. These structural nuances carry direct consequences for target engagement, selectivity, and downstream experimental outcomes.

Quantitative Differentiation Evidence for 2-(4-Benzylpiperidin-1-yl)pyrimidine Relative to Structural Analogs


Multi-Target vs. Single-Target Cholinesterase Inhibition Profile in the Pyrimidine-2,4-Diamine Series

The most extensively characterized close analog of 2-(4-benzylpiperidin-1-yl)pyrimidine is the pyrimidine-2,4-diamine derivative N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine (compound 7h), which shares the identical 2-(4-benzylpiperidin-1-yl)pyrimidine core scaffold but features an additional N⁴-(3,4-dimethoxybenzyl) substitution. This compound demonstrated a balanced dual cholinesterase inhibition profile with AChE IC₅₀ = 9.9 μM and BuChE IC₅₀ = 11.4 μM, accompanied by multi-pathway ancillary activities: AChE-induced Aβ-aggregation inhibition of 59.3%, self-induced Aβ-aggregation inhibition of 17.4% (both at 100 μM), and BACE-1 inhibition of 34% at 10 μM, while maintaining 81.0% neuroblastoma cell viability at 40 μM [1]. In contrast, the clinically approved single-target AChE inhibitor donepezil, which also contains an N-benzylpiperidine moiety, exhibits potent but narrow AChE inhibition (IC₅₀ = 8.12–31.2 nM depending on species and assay) with approximately 650-fold selectivity over BuChE (IC₅₀ ≈ 7.4 μM), lacking the multi-pathway engagement profile (BACE-1, Aβ-aggregation) seen in the pyrimidine-2,4-diamine series [2][3].

Alzheimer's disease multi-target-directed ligand acetylcholinesterase butyrylcholinesterase BACE-1 amyloid-beta aggregation

4-Benzylpiperidine Pharmacophore Confers Sigma Receptor Binding Capacity Absent in Simple Piperidinyl-Pyrimidines

The 4-benzylpiperidine substructure within 2-(4-benzylpiperidin-1-yl)pyrimidine is a validated high-affinity sigma receptor pharmacophore. In the systematic SAR study by Moussa et al. (2005), a series of 1-aralkyl-4-benzylpiperidine derivatives demonstrated sigma receptor binding with σ₂/σ₁ selectivity ratios tunable from 0.1 to 9, confirming that the 4-benzylpiperidine moiety is the essential structural determinant for sigma subtype engagement [1]. Among the most potent analogs, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine exhibited a σ₁ Kᵢ of 0.96 ± 0.05 nM with 96-fold σ₁/σ₂ selectivity, further demonstrating the nanomolar affinity achievable with this pharmacophore . In contrast, simple piperidinyl-pyrimidine derivatives that lack the 4-benzyl substituent—such as the TNF-α inhibitory piperidinylpyrimidine series described in patent US5948786—show no reported sigma receptor binding activity, their pharmacological profile being restricted to cytokine modulation and HIV-1 LTR activation pathways [2].

sigma receptor sigma-1 sigma-2 4-benzylpiperidine neuropharmacology CNS drug discovery

2-Substituted Pyrimidine Connectivity Distinct from 4-Substituted and 2,4-Diamino Variants in Activity Spectrum

The 2-position attachment of the 4-benzylpiperidine moiety in the target compound represents a specific connectivity pattern that differs from both the 4-substituted variants (e.g., 4-(4-benzylpiperidin-1-yl)pyrimidine derivatives) and the 2,4-diamino disubstituted series. In the 2,4-disubstituted pyrimidine series studied by Mohamed et al. (2011), the selective AChE inhibitor N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) demonstrated AChE IC₅₀ = 2.8 μM with inhibition of hAChE-induced Aβ₁₋₄₀ aggregation of 59%, whereas the regioisomeric N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) showed AChE IC₅₀ = 5.5 μM and BuChE IC₅₀ = 12.6 μM [1]. These data illustrate that the identity and position of substituents on the pyrimidine ring dictate the balance between AChE/BuChE selectivity, Aβ-aggregation inhibition capacity, and overall potency. The unsubstituted pyrimidine core of 2-(4-benzylpiperidin-1-yl)pyrimidine, with the benzylpiperidine at the 2-position and the remaining positions (C-4, C-5, C-6) available for further derivatization, provides a chemically distinct starting point for SAR exploration compared to the more extensively functionalized 2,4-diamino templates [1].

pyrimidine substitution structure-activity relationship cholinesterase regioisomer medicinal chemistry

CNS Physicochemical Profile: Lipophilic Benzylpiperidine vs. Polar Heteroaryl Replacements

The 4-benzyl substituent on the piperidine ring of 2-(4-benzylpiperidin-1-yl)pyrimidine contributes substantial lipophilic character that is critical for blood-brain barrier (BBB) penetration potential. The related analog 2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine (CAS 2640887-91-6) has been specifically noted in chemical database annotations for the benzyl group's role in enhancing lipophilicity and potentially improving BBB permeability, while the methoxypyrimidine core offers further functionalization opportunities [1]. The unsubstituted pyrimidine variant (target compound) would be expected to exhibit moderately lower LogP than the 5-methoxy analog, positioning it as a scaffold with favorable starting lipophilicity for CNS drug design. In contrast, more polar heteroaryl replacements of the benzyl group—such as pyridylmethyl or pyrimidinylmethyl substituents commonly employed in kinase-targeted piperidine derivatives—would reduce LogP and potentially compromise passive BBB diffusion [2]. The 4-benzylpiperidine fragment is a recurrent motif in CNS-penetrant clinical candidates, including donepezil (AChE inhibitor, CNS indication) and ifenprodil (NMDA receptor antagonist), supporting the empirical association of this substructure with CNS accessibility.

blood-brain barrier permeability lipophilicity CNS drug design physicochemical properties LogP

Absence of Independent Bioactivity Data: A Critical Evidence Gap for Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor databases as of May 2026 reveals no independently reported bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for 2-(4-benzylpiperidin-1-yl)pyrimidine itself against any specific biological target. All evidence presented in this guide derives from structurally related analogs within the same or closely related chemical series. Specifically, the most relevant quantitative data originate from N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine (compound 7h) [1], N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (compound 7d) [2], and the broader 1-aralkyl-4-benzylpiperidine sigma ligand series [3]. No direct head-to-head comparison data exist between the target compound and any specific comparator for any biological endpoint. This contrasts with more extensively profiled analogs such as 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine (ML116/MLS001007458), for which STAT3 IC₅₀ = 4.2 μM with demonstrated selectivity over STAT1, STAT5, and NFκB pathways (IC₅₀ > 50 μM) has been independently validated [4].

data gap bioactivity procurement risk screening assay validation

Optimal Research and Procurement Application Scenarios for 2-(4-Benzylpiperidin-1-yl)pyrimidine


Multi-Target Alzheimer's Disease Drug Discovery: Scaffold for Derivatization into Dual ChE/Aβ/BACE-1 Inhibitors

The 2-(4-benzylpiperidin-1-yl)pyrimidine scaffold is optimally deployed as a starting point for medicinal chemistry campaigns aimed at developing multi-target-directed ligands (MTDLs) for Alzheimer's disease. The close structural analog N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine (compound 7h) has demonstrated that functionalization at the C-4 position of the pyrimidine ring can yield compounds with balanced dual AChE/BuChE inhibition (IC₅₀ = 9.9 μM and 11.4 μM, respectively), combined with anti-Aβ-aggregation activity (AChE-induced = 59.3%, self-induced = 17.4% at 100 μM), BACE-1 inhibition (34% at 10 μM), and acceptable neuronal cell viability (81.0% at 40 μM in SH-SY5Y neuroblastoma cells) [1]. The unsubstituted pyrimidine core of the target compound provides three chemically orthogonal vectors (C-4, C-5, C-6) for systematic derivatization, enabling parallel SAR exploration that is not possible with the already-disubstituted 2,4-diamino templates. Research teams should procure this compound when initiating fragment-based or scaffold-oriented AD drug discovery programs where multi-target engagement is a strategic priority over single-target potency.

Sigma Receptor Ligand Development: Bifunctional Scaffold for CNS and Oncology Programs

The 4-benzylpiperidine moiety embedded in 2-(4-benzylpiperidin-1-yl)pyrimidine is an established high-affinity sigma receptor pharmacophore, with the broader 1-aralkyl-4-benzylpiperidine class exhibiting σ₁ Kᵢ values from sub-nanomolar to low nanomolar range and tunable σ₂/σ₁ selectivity (ratios 0.1–9) [1][2]. This positions the compound as a strategic scaffold for designing bifunctional sigma receptor ligands where the pyrimidine ring can be elaborated to introduce a second pharmacological activity—such as cholinesterase inhibition, kinase modulation, or fluorescent/radiolabel tagging for imaging applications. Sigma-1 receptor modulators are actively pursued for neuroprotection (stroke, traumatic brain injury), neuropathic pain, and cancer (as demonstrated by the aryl-alkyl(alkenyl)-4-benzylpiperidine series with dual SR modulation and anticancer activity) . Procurement of 2-(4-benzylpiperidin-1-yl)pyrimidine is most appropriate for laboratories with established sigma receptor radioligand binding assay capability who can validate and characterize the compound's intrinsic sigma affinity as a prelude to further medicinal chemistry optimization.

Chemical Biology Tool Compound: Negative Control or Pharmacophore-Negative Comparator for SAR Studies

Given the absence of independently reported bioactivity data for 2-(4-benzylpiperidin-1-yl)pyrimidine itself [1], and considering that the closely related analog 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine (ML116) has validated STAT3 inhibitory activity (IC₅₀ = 4.2 μM) [2], the target compound may serve a valuable role as a pharmacophore-negative control in structure-activity relationship studies. Its unsubstituted pyrimidine ring lacks the additional functional groups (e.g., N⁴-benzylamine, 5-methoxy, or thieno-fusion) that confer potent target engagement in the active analogs. This makes it suitable for deconvoluting the contribution of individual substituents to target binding, selectivity, and cellular activity. Researchers comparing substituted pyrimidine analogs should consider procuring 2-(4-benzylpiperidin-1-yl)pyrimidine as a minimalist scaffold control to establish baseline activity in their assay systems.

Fragment-Based Drug Discovery: Lipophilic Fragment with CNS-Physicochemical Compatibility

With a molecular weight of 253.34 g/mol and a structure that combines a lipophilic 4-benzylpiperidine fragment with a hydrogen-bond-capable pyrimidine ring, 2-(4-benzylpiperidin-1-yl)pyrimidine falls within the favorable property range for fragment-based drug discovery (MW < 300 Da). The benzyl group enhances lipophilicity in a manner consistent with CNS drug design principles, as evidenced by the related 2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine annotation that specifically notes improved BBB permeability potential conferred by this substituent . The compound can serve as a fragment hit for targets where both aromatic stacking interactions (via the benzyl group) and hydrogen bonding (via the pyrimidine nitrogens) contribute to binding. Procurement for fragment screening libraries is recommended when the screening cascade includes biophysical methods (SPR, NMR, or thermal shift) capable of detecting weak-affinity fragment hits, followed by structure-guided elaboration at the C-4, C-5, and C-6 pyrimidine positions.

Quote Request

Request a Quote for 2-(4-Benzylpiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.